molecular formula C12H17BrN2O2 B13485856 tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate

tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate

Cat. No.: B13485856
M. Wt: 301.18 g/mol
InChI Key: GDKKIMMQMASIPC-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate typically involves the reaction of 2-bromopyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dehalogenated pyridines.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .

Biology

In biological research, the compound is used in the study of enzyme inhibitors and receptor ligands. It is also employed in the development of probes for imaging and diagnostic applications .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets .

Industry

In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromopyridin-4-yl)methylcarbamate
  • tert-Butyl (4-bromopyridin-2-yl)carbamate
  • tert-Butyl (2-bromopyridin-3-yl)carbamate

Uniqueness

tert-ButylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate is unique due to its specific substitution pattern and the presence of the ethyl linker between the pyridine ring and the carbamate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromopyridin-4-yl)ethyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-5-9-4-6-14-10(13)8-9/h4,6,8H,5,7H2,1-3H3,(H,15,16)

InChI Key

GDKKIMMQMASIPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC=C1)Br

Origin of Product

United States

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